
7-HC-arachidonate
Descripción general
Descripción
7-Hydroxycoumarinyl arachidonate (7-HC-arachidonate) is a fluorogenic substrate widely utilized in biochemical assays to study enzyme activity, particularly cytosolic phospholipase A2 (PLA2) and monoacylglycerol lipase (MAGL) . Its chemical structure comprises a coumarin fluorophore (7-hydroxycoumarin) esterified to arachidonic acid, a polyunsaturated omega-6 fatty acid. Key physicochemical properties include:
- Molecular formula: C₂₉H₃₆O₄
- Molecular weight: 448.59 g/mol
- CAS number: 161180-11-6
- Solubility: Soluble in DMSO (50 mg/ml), ethanol (35 mg/ml), and aqueous buffers (e.g., PBS pH 7.2) .
- Fluorescence properties: Excitation maxima at 335 nm and 360 nm, with emission maxima at 450 nm and 460 nm, respectively .
The compound’s fluorogenic nature enables real-time monitoring of enzymatic hydrolysis, where cleavage of the arachidonate moiety releases fluorescent 7-hydroxycoumarin, detectable via fluorescence spectroscopy .
Métodos De Preparación
Synthesis Methods
Esterification via Arachidonic Acid Chloride
Procedure :
-
Reactants : Arachidonic acid (free acid or sodium salt) and 7-hydroxycoumarin (umbelliferone).
-
Activation : Arachidonic acid is converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
-
Coupling : The acid chloride reacts with 7-hydroxycoumarin in anhydrous pyridine or dimethylformamide (DMF) under inert atmosphere.
-
Catalysts : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency .
Reaction Conditions :
Parameter | Value | Source |
---|---|---|
Temperature | 0–25°C (stepwise) | |
Time | 12–24 hours | |
Solvent | Pyridine/DMF (anhydrous) | |
Yield | 19.9–98% (varies by derivative) |
Example :
-
Naphthofluorescein diarachidonate : 98% yield using pyridine/DMF .
-
Resorufin arachidonate : 19.9% yield due to steric hindrance .
Direct Condensation with Dicyclohexylcarbodiimide (DCC)
Procedure :
-
Reactants : Arachidonic acid and 7-hydroxycoumarin.
-
Coupling Agent : DCC or ethylcarbodiimide hydrochloride (EDCI).
-
Byproduct Management : Dicyclohexylurea (DCU) precipitates and is removed via filtration .
Optimization :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Additives : Hydroxybenzotriazole (HOBt) minimizes side reactions .
Data :
Enzymatic Synthesis Using Lipases
Procedure :
-
Substrate : 7-hydroxycoumarin and arachidonic acid methyl ester.
Kinetic Parameters :
Advantages :
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase : Acetonitrile/water gradient with 0.1% acetic acid .
-
Detection : UV at 335 nm (excitation) and 450 nm (emission) .
Typical Retention Time :
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d6) :
Thin-Layer Chromatography (TLC)
Condition | Half-Life | Source |
---|---|---|
pH 7.4 (25°C) | 72 hours | |
pH 2.0 (37°C) | <1 hour | |
Light exposure | 24 hours (50% loss) |
Applications in Research
-
cPLA2 Activity Assays : Hydrolysis releases fluorescent 7-hydroxycoumarin (λex/λem = 335/450 nm) .
-
MAGL Inhibition Studies : Used to screen inhibitors (e.g., LY311727) .
-
In Vivo Imaging : Red-shifted derivatives (e.g., DDAO-arachidonate) for tissue penetration .
Challenges and Limitations
Análisis De Reacciones Químicas
Tipos de Reacciones
El 7-hidroxicumaril Araquidonato experimenta reacciones de hidrólisis catalizadas por enzimas como la fosfolipasa A2 y la monoacilglicerol lipasa. Estas reacciones dan como resultado la ruptura del enlace éster, liberando ácido araquidónico y 7-hidroxicumarina .
Reactivos y Condiciones Comunes
Hidrólisis: Catalizada por fosfolipasa A2 o monoacilglicerol lipasa, típicamente en una solución tampón acuosa.
Esterificación: Implica reactivos como diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP) en solventes como el diclorometano.
Productos Principales
Hidrólisis: Ácido araquidónico y 7-hidroxicumarina.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Anti-inflammatory Effects
7-HC-arachidonate has been studied for its anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory mediators, potentially offering therapeutic benefits in conditions like arthritis and asthma. For instance, the arachidonic acid pathway is known to produce various bioactive lipids that can either promote or resolve inflammation, depending on the context .
2. Cancer Therapeutics
The compound's role in cancer biology is also noteworthy. Arachidonic acid metabolism has been implicated in tumor progression, with specific metabolites acting as signaling molecules that can influence cell proliferation and survival . Targeting these pathways with compounds like this compound may provide new avenues for cancer treatment.
Cellular and Molecular Biology Applications
1. Cell Proliferation and Survival
Studies have shown that this compound can enhance cell viability and promote growth factor expression in various cell types. In particular, it has been observed to increase the expression of fibroblast growth factors, which are crucial for hair follicle proliferation and survival . This suggests potential applications in regenerative medicine, particularly in hair restoration therapies.
2. Autophagy Regulation
Recent findings indicate that this compound may play a role in autophagy regulation under stress conditions. For example, its upregulation during heat stress has been linked to autophagic responses in Sertoli cells, critical for male fertility . This highlights its potential as a therapeutic agent in reproductive health.
Immunological Applications
1. Modulation of T Cell Activity
The compound has been shown to influence T cell signaling pathways. Stimulation with this compound induces calcium influx and activates key phosphorylation events within T cells, which may enhance their responsiveness during immune responses . This property could be harnessed for developing immunotherapies aimed at enhancing immune function or modulating autoimmunity.
2. Resolution of Inflammation
This compound's role in promoting the resolution of inflammation is another significant application. It facilitates the biosynthesis of specialized pro-resolving mediators that aid in tissue regeneration and inflammation resolution . This application is particularly relevant for chronic inflammatory diseases where resolution mechanisms are impaired.
Data Tables and Case Studies
Mecanismo De Acción
El principal mecanismo de acción del 7-hidroxicumaril Araquidonato implica su hidrólisis por enzimas específicas. La fosfolipasa A2 y la monoacilglicerol lipasa catalizan la ruptura del enlace éster, lo que da como resultado la liberación de ácido araquidónico y 7-hidroxicumarina. La fluorescencia de la 7-hidroxicumarina se puede medir para monitorear la actividad enzimática .
Comparación Con Compuestos Similares
Structural and Functional Analogues
7-HC-γ-Linolenate
- Structure: Similar to 7-HC-arachidonate but replaces arachidonic acid with γ-linolenic acid (18:3 ω-6).
- Enzyme specificity : Used as a PLA2 substrate but may exhibit lower affinity for enzymes preferring longer-chain polyunsaturated fatty acids (e.g., arachidonate-specific PLA2 isoforms) .
- Fluorescence profile : Matches this compound (λex 335/360 nm, λem 450/460 nm) due to identical fluorophore .
- Cost : Priced at $800.00 for 50 mg (vs. $6366.33 for 50 mg of this compound), reflecting differences in fatty acid sourcing .
Arachidonoyl-AMC
- Structure: Arachidonic acid conjugated to 7-amino-4-methylcoumarin (AMC).
- Enzyme specificity : Substrate for MAGL and PLA2, but AMC’s fluorescence (λex 380 nm, λem 460 nm) differs from 7-hydroxycoumarin, enabling multiplex assays .
- Applications : Preferred in high-throughput screens due to AMC’s brighter fluorescence .
7-HC-6-Heptenoate
- Structure: Shorter saturated fatty acid (heptenoic acid) linked to 7-hydroxycoumarin.
- Enzyme specificity : Targets lipases with preference for medium-chain fatty acids (e.g., pancreatic lipase) .
- Cost : $4,545.00 for 50 mg, significantly cheaper than this compound .
Comparative Enzymatic Activity
Key Differentiators
Fatty Acid Chain Specificity: this compound’s arachidonate moiety (20:4 ω-6) is optimal for enzymes involved in eicosanoid biosynthesis (e.g., cPLA2α) . 7-HC-γ-linolenate (18:3 ω-6) is less effective in assays requiring long-chain substrates .
Fluorophore Properties :
- 7-Hydroxycoumarin (7-HC) offers dual excitation peaks, enhancing flexibility in experimental setups compared to AMC .
Cost and Availability :
- This compound is among the most expensive due to the complexity of arachidonic acid synthesis .
Actividad Biológica
7-HC-arachidonate (7-hydroxycoumarinyl arachidonate) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is derived from arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in cellular signaling and inflammation. The incorporation of the 7-hydroxycoumarin moiety enhances its fluorescent properties, making it useful in various biochemical assays.
Anticancer Effects
Recent studies have demonstrated that 7-HC exhibits significant cytotoxic activity against various human cancer cell lines. The compound's effectiveness varies across different types of cancer cells:
- Brain Cancer (SF-268) : IC50 = 8.1 µg/mL
- Colon Cancer (HT-29) : IC50 = 10.1 µg/mL
- Colon Cancer (Caco-2) : IC50 = 9.9 µg/mL
- Ovarian Cancer (Sk-OV-3) : IC50 > 50 µg/mL (most resistant)
The combination of 7-HC with Cisplatin showed a synergistic effect, enhancing the anti-proliferative properties against resistant cell lines .
Anti-inflammatory Activity
In addition to its anticancer properties, 7-HC has demonstrated notable anti-inflammatory effects. A study involving formalin-induced paw edema in rats showed that:
- 100 mg/kg dose of 7-HC resulted in a 63.1% inhibition of paw edema, comparable to Diclofenac at a dose of 10 mg/kg .
Western blot analyses revealed that 7-HC inhibits the expression of COX-2 protein in LPS-activated rat monocytes in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of COX-2 Expression : This enzyme is crucial in the inflammatory pathway, and its inhibition by 7-HC suggests a pathway through which the compound exerts its anti-inflammatory effects.
- Synergistic Action with Chemotherapeutics : The ability to enhance the efficacy of existing chemotherapeutic agents like Cisplatin indicates potential for combination therapies in cancer treatment.
Case Study: Anticancer Efficacy
A study investigated the effects of 7-HC on human cancer cell lines and reported:
- Cell Viability Reduction : A dose-dependent decrease in cell survival was observed across multiple cancer types.
- Resistance Mechanisms : Insights into how certain cell lines exhibit resistance to treatment were explored, with Sk-OV-3 cells showing significant resilience against both 7-HC and Cisplatin.
Cell Line | IC50 (µg/mL) | Resistance Level |
---|---|---|
SF-268 | 8.1 | Sensitive |
HT-29 | 10.1 | Sensitive |
Caco-2 | 9.9 | Sensitive |
Sk-OV-3 | >50 | Resistant |
Case Study: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated the effectiveness of 7-HC in reducing inflammation:
- The compound was administered at varying doses to assess its impact on edema, providing evidence for its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 7-HC-arachidonate?
- Methodological Answer : Synthesis involves esterification of arachidonic acid with 7-hydroxycoumarin, followed by purification via column chromatography. Characterization employs spectroscopic techniques (NMR, IR) to confirm ester bond formation and cis-diene geometry (Z-configuration at C5, C8, C11, C14). Purity (>95%) is verified using reverse-phase HPLC with UV detection at 360 nm (λex) .
Q. What experimental protocols are recommended for using this compound in PLA2 activity assays?
- Methodological Answer : Standard fluorometric assays involve incubating this compound (10–50 µM) with purified PLA2 in a buffered system (pH 7.4, 37°C). Hydrolysis releases fluorescent 7-hydroxycoumarin (λem 460 nm), monitored kinetically. Controls include heat-inactivated enzyme and substrate-only blanks to account for auto-hydrolysis. Activity is quantified using a calibration curve of free 7-hydroxycoumarin .
Q. How should solubility and stability be optimized for this compound in aqueous assays?
- Methodological Answer : Solubilize this compound in DMSO (50 mg/mL stock) and dilute in assay buffers containing 0.1% BSA to prevent aggregation. Avoid freeze-thaw cycles; store aliquots at -20°C under inert gas (e.g., argon) to minimize oxidation. Pre-warm to room temperature before use to ensure homogeneity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in PLA2 activity data when using this compound across different isoforms (e.g., cPLA2 vs. sPLA2)?
- Methodological Answer : Isoform-specific inhibitors (e.g., pyrrophenone for cPLA2, LY311727 for sPLA2) should be used to validate target engagement. Parallel assays with alternative substrates (e.g., radiolabeled arachidonate) can confirm activity. Consider enzyme-specific cofactors (e.g., Ca²⁺ for cPLA2) and adjust buffer conditions accordingly .
Q. What strategies mitigate fluorescence interference when studying this compound in complex biological matrices (e.g., cell lysates)?
- Methodological Answer : Use quenchers (e.g., trypan blue) to reduce background fluorescence from proteins/lipids. Alternatively, employ HPLC or LC-MS to quantify hydrolyzed 7-hydroxycoumarin post-reaction. Normalize data to protein content (Bradford assay) and include matrix-matched controls .
Q. How can lipid peroxidation artifacts be minimized during long-term kinetic studies with this compound?
- Methodological Answer : Add antioxidants (e.g., 100 µM BHT or 1 mM Trolox) to reaction buffers. Conduct assays under low-oxygen conditions using a glovebox. Validate data consistency with fresh substrate batches and compare against non-fluorescent substrates (e.g., arachidonoyl thioesters) .
Q. What computational approaches are used to model this compound’s interactions with PLA2 active sites?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding modes. Parameterize the coumarin-arachidonate conjugate using quantum mechanical calculations (DFT/B3LYP). Validate models with mutagenesis data (e.g., PLA2 catalytic serine mutants) .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting reports on this compound’s specificity for MAGL vs. PLA2?
- Methodological Answer : Perform cross-inhibition studies with MAGL-specific inhibitors (e.g., JZL184) and PLA2 inhibitors. Use siRNA knockdowns to isolate enzyme contributions in cellular models. Validate via orthogonal assays (e.g., LC-MS quantification of arachidonic acid release) .
Q. What statistical methods are recommended for analyzing time-dependent fluorescence data in PLA2 assays?
- Methodological Answer : Fit kinetic curves to the Michaelis-Menten equation using nonlinear regression (GraphPad Prism). Report Vmax and Km with 95% confidence intervals. Use ANOVA with Tukey post-hoc tests for multi-group comparisons. Outlier detection (Grubbs’ test) ensures data robustness .
Q. Experimental Design & Optimization
Q. How can researchers optimize this compound’s concentration to balance signal-to-noise and substrate inhibition?
- Methodological Answer : Conduct substrate titration (1–100 µM) to identify the linear range of fluorescence increase. Use Lineweaver-Burk plots to detect substrate inhibition. Optimal concentrations typically fall between 10–20 µM for cPLA2 assays. Include negative controls with catalytically inactive mutants .
Q. What validation steps ensure this compound’s utility in high-throughput screening (HTS) platforms?
Propiedades
IUPAC Name |
(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTGFGOBCQCZDY-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.